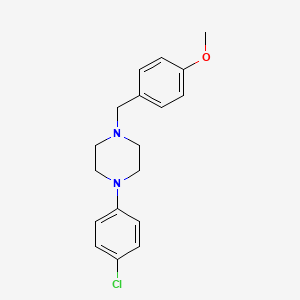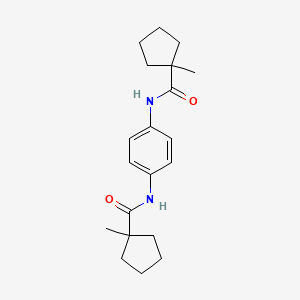
1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine, also known as 4-CB, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, it has been suggested that it acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. Additionally, it has been shown to increase the release of serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of the serotonin system, which is involved in the regulation of mood, anxiety, and other physiological processes. It has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been shown to have antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, it has been extensively studied and its effects are well-documented. However, one limitation is that it may not accurately reflect the effects of other compounds that act on the serotonin system, as it has a unique mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on the serotonin system. Finally, there is a need for studies on the long-term effects of this compound use and its potential for abuse.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models, and has been used as a tool in neuroscience research to study the serotonin system. While it has several advantages in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic use.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine involves the reaction between 4-chlorobenzyl chloride and 4-methoxybenzylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. Additionally, it has been used as a tool in neuroscience research to study the serotonin system and its role in various disorders.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-8-2-15(3-9-18)14-20-10-12-21(13-11-20)17-6-4-16(19)5-7-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERSUXAZMQUQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)




![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)
![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)